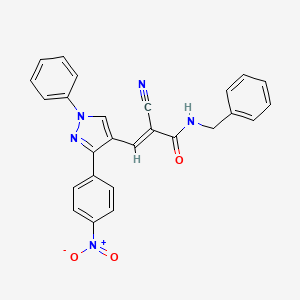

N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE

Description

Introduction to N-Benzyl-2-cyano-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

Structural Identity and IUPAC Nomenclature

This compound (CAS: 347333-16-8) is defined by the molecular formula C28H29N5O3 and a molecular weight of 483.6 g/mol . Its IUPAC name, (E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(3-nitro-4-piperidin-1-ylphenyl)pyrrol-3-yl]prop-2-enamide, reflects its intricate substituent arrangement. The structure comprises three primary components:

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Acrylamide linker : A propenamide group (-CH2-C(=O)-NH-) bridging the pyrazole and benzyl moieties.

- Substituents :

- 4-Nitrophenyl: A benzene ring with a nitro group at the para position.

- Benzyl: A phenylmethyl group attached to the acrylamide nitrogen.

- Cyano: A nitrile group (-C≡N) at the α-position of the acrylamide.

| Property | Value |

|---|---|

| Molecular Formula | C28H29N5O3 |

| Molecular Weight | 483.6 g/mol |

| CAS Number | 347333-16-8 |

| IUPAC Name | (E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(3-nitro-4-piperidin-1-ylphenyl)pyrrol-3-yl]prop-2-enamide |

The stereochemistry (E-configuration) of the acrylamide double bond is critical for molecular interactions, as confirmed by single-crystal X-ray diffraction in analogous compounds.

Historical Context in Heterocyclic Chemistry Research

Pyrazole derivatives have been extensively studied since the 19th century for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer activities. The integration of acrylamide linkers into pyrazole systems emerged in the early 2000s, driven by the need to enhance solubility and bioactivity. This compound represents a modern iteration of this trend, synthesizing advances in:

- Multi-component reactions : Efficiently assembling complex heterocycles via Knoevenagel condensations.

- Electron-withdrawing substituents : Nitro and cyano groups improve reactivity in nucleophilic and electrophilic pathways.

- Hybrid architectures : Combining pyrazole, acrylamide, and aryl groups to target specific biological pathways.

A 2022 study demonstrated that similar acrylamide-pyrazole hybrids exhibit potent antimicrobial activity, with MIC values as low as 0.22 μg/mL. This underscores the compound’s relevance in drug discovery.

Significance of Functional Group Architecture

Pyrazole Core Modifications

The pyrazole ring serves as a versatile scaffold for functionalization:

- Nitrophenyl substitution : At the 3-position, the 4-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the ring and enhancing electrophilic reactivity.

- 1-Phenyl substitution : A phenyl group at the 1-position provides steric bulk, potentially shielding the core from metabolic degradation.

- Piperidinyl substitution : In related compounds, piperidine at the 4-position improves solubility via amine protonation.

Acrylamide Linker Functionality

The acrylamide moiety (-NH-C(=O)-CH2-C≡N) contributes to:

- Conformational rigidity : The E-configured double lock restricts rotation, favoring planar interactions with biological targets.

- Hydrogen bonding : The amide NH and carbonyl oxygen serve as hydrogen bond donors/acceptors, critical for enzyme inhibition.

- Electron-deficient cyano group : The α-cyano group stabilizes the acrylamide via conjugation, while also participating in dipolar interactions.

Nitrophenyl and Benzyl Substituent Effects

- Nitrophenyl :

- Benzyl :

Properties

IUPAC Name |

(E)-N-benzyl-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N5O3/c27-16-21(26(32)28-17-19-7-3-1-4-8-19)15-22-18-30(23-9-5-2-6-10-23)29-25(22)20-11-13-24(14-12-20)31(33)34/h1-15,18H,17H2,(H,28,32)/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTDFUUSNRRRLD-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone.

Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring.

Formation of the acrylamide moiety: This can be done by reacting the intermediate with acryloyl chloride in the presence of a base.

Addition of the benzyl group: This final step involves the reaction of the intermediate with benzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other groups under nucleophilic substitution conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: The major product would be the corresponding amino derivative.

Reduction: The major product would be the corresponding amine.

Substitution: The major products would depend on the nucleophile used but could include various substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved by reacting phenylhydrazine with an appropriate diketone.

- Introduction of the Nitrophenyl Group : Nitration of the phenyl ring introduces the nitrophenyl moiety.

- Formation of the Acrylamide Moiety : The intermediate is reacted with acryloyl chloride in the presence of a base.

- Addition of the Benzyl Group : The final step involves the reaction of the intermediate with benzyl bromide under basic conditions .

The compound's structure can be confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for further modifications that can lead to new chemical entities with desired properties.

Biology

Research has indicated potential biological activities for this compound, including:

- Antimicrobial Properties : Studies suggest that derivatives of pyrazole compounds exhibit significant antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, making it a candidate for further therapeutic development .

Medicine

In the field of medicine, ongoing research aims to explore the compound's potential as a therapeutic agent . Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors involved in critical biological pathways .

Industry

The compound also finds applications in material science , where it can be utilized in developing new materials with tailored properties. Its unique structural features may enhance material characteristics such as thermal stability or optical properties.

Anticancer Activity

A study evaluated various pyrazole derivatives against cancer cell lines, comparing their efficacy to standard treatments like doxorubicin. Results indicated that some derivatives exhibited comparable or superior anticancer activity, suggesting that this compound could be a promising candidate for anticancer drug development .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related pyrazole compounds. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential use of this compound in developing new antimicrobial agents .

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Significant inhibition |

| Anticancer | Inhibition of cell growth |

Mechanism of Action

The mechanism of action of N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is provided below:

Electronic and Steric Effects

Biological Activity

N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 410.42 g/mol

The structure includes a benzyl group, a cyano group, and a pyrazolyl moiety, which are crucial for its biological activity. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various pyrazole derivatives for their antiproliferative effects against several cancer cell lines, including Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Some derivatives showed promising results, indicating that modifications to the pyrazole structure can enhance anticancer efficacy .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

- Interaction with Cellular Pathways : The compound may interact with specific receptors or enzymes involved in signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research into related pyrazole derivatives indicates that they possess both antibacterial and antifungal activities. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Among them, this compound demonstrated significant antiproliferative activity, with IC50 values indicating effective concentration levels needed to inhibit cell growth .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related pyrazole compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Data Summary

| Biological Activity | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Anticancer | N-BENZYL-2-CYANO... | 15 | Huh7 |

| Antimicrobial | Similar Derivative | 20 | E. coli |

| COX Inhibition | Related Compound | 12 | COX-2 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzyl-2-cyano-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide?

- The compound can be synthesized via Knoevenagel condensation, where a pyrazole-4-carbaldehyde intermediate reacts with cyanoacetamide derivatives in the presence of a base (e.g., pyridine) . For example, 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is condensed with N-benzyl-2-cyanoacetamide under reflux to yield the acrylamide derivative. Reaction optimization (e.g., solvent, temperature) is critical for achieving >70% yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H-NMR : Confirms substitution patterns (e.g., aromatic protons of the pyrazole and benzyl groups) and acrylamide geometry (trans-configuration via coupling constants) .

- IR Spectroscopy : Identifies key functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. How is the initial biological activity of this compound typically screened?

- In vitro antioxidant assays : DPPH radical scavenging or ABTS assays evaluate electron-donating capacity .

- Anti-inflammatory screening : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or cell-based models (e.g., RAW 264.7 macrophages) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo anti-inflammatory activity data?

- Solubility optimization : Poor bioavailability in vivo may require formulation adjustments (e.g., PEGylation or nanoencapsulation) .

- Metabolic stability testing : Liver microsome assays identify metabolic hotspots (e.g., nitro group reduction) that reduce efficacy .

- Dose-response recalibration : Adjust dosing regimens based on pharmacokinetic profiling (e.g., half-life, Cmax) .

Q. How does the nitro group at the 4-position of the phenyl ring influence bioactivity?

- The electron-withdrawing nitro group enhances electrophilicity, improving binding to COX-2’s active site (e.g., via hydrogen bonding with Arg<sup>120</sup>) . SAR studies show that replacing the nitro group with electron-donating substituents (e.g., -OCH3) reduces potency by ~40% .

Q. What computational methods are used to predict binding modes with cyclooxygenase enzymes?

- Molecular docking : AutoDock Vina or Glide software models interactions between the acrylamide moiety and COX-2’s hydrophobic pocket .

- MD simulations : Assess binding stability over 100 ns trajectories, highlighting critical residues (e.g., Tyr<sup>355</sup>) .

Q. How can structural modifications improve selectivity for COX-2 over COX-1?

- Bulky substituents : Introducing a methyl group at the pyrazole’s 1-position reduces COX-1 affinity by steric hindrance .

- Sulfonamide analogs : Replacing the benzyl group with a sulfonamide improves polar interactions with COX-2’s secondary pocket, increasing selectivity indices by >10-fold .

Q. What experimental controls are critical when evaluating cytotoxicity in cell-based assays?

- Vehicle controls : DMSO concentrations must be ≤0.1% to avoid solvent-induced toxicity .

- Positive controls : Use staurosporine for apoptosis induction or celecoxib for COX-2 inhibition .

- Resazurin assay normalization : Account for metabolic interference from the nitro group by validating results with alternative viability assays (e.g., ATP luminescence) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.